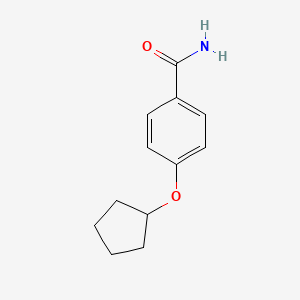

4-Cyclopentyloxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-cyclopentyloxybenzamide |

InChI |

InChI=1S/C12H15NO2/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H2,13,14) |

InChI Key |

MIXAWNFVMGASAL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

The Enduring Importance of Benzamide Scaffolds in Scientific Research

The benzamide (B126) moiety, characterized by a benzene (B151609) ring attached to an amide functional group, is a cornerstone of medicinal chemistry. evitachem.comchemicalprobes.org Its prevalence in clinically approved drugs and biologically active compounds underscores its versatility and importance. evitachem.comnih.gov The structural rigidity of the phenyl ring combined with the hydrogen bonding capabilities of the amide group allows for specific and high-affinity interactions with a diverse array of biological targets, including enzymes and receptors. evitachem.com

Researchers have extensively explored the chemical space around the benzamide core, leading to the discovery of compounds with a wide spectrum of pharmacological activities. These include, but are not limited to, antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties. chemicalprobes.orgnih.gov The ability to readily modify the benzamide scaffold through various synthetic methodologies has further cemented its status as a valuable starting point for the development of new therapeutic agents. evitachem.comnih.gov

4 Cyclopentyloxybenzamide: a Focused Lens for Biological Investigation

Within the vast family of benzamide (B126) derivatives, 4-Cyclopentyloxybenzamide represents a specific entity of interest for contemporary chemical biology research. A chemical probe is a small molecule used to study and manipulate biological systems, requiring high potency and selectivity for its target. chemicalprobes.orgunc.educaymanchem.com The investigation of this compound as a research probe is predicated on the unique structural contributions of its constituent parts.

The introduction of a cyclopentyloxy group at the 4-position of the benzamide scaffold imparts distinct physicochemical properties. This bulky, lipophilic moiety can influence the molecule's solubility, membrane permeability, and metabolic stability, all critical parameters for its utility as a research tool. Furthermore, the cyclopentyloxy group can probe specific hydrophobic pockets within a protein's binding site, potentially leading to enhanced potency and selectivity for its target. While specific research into this compound is not extensively documented in publicly available literature, its structural alerts suggest its potential as an intermediate for synthesizing more complex, biologically active molecules. evitachem.com

Exploring the Research Horizons of Aryloxybenzamide Derivatives

Advanced Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a multi-step process that involves the formation of the ether linkage followed by the construction of the amide functionality.

Precursor Synthesis and Functional Group Transformations

The primary precursor for this compound is 4-cyclopentyloxybenzoic acid. A common and efficient method for the synthesis of this intermediate is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a cyclopentyl halide (e.g., cyclopentyl bromide) by a phenoxide ion generated from a 4-hydroxybenzoic acid ester.

The synthesis can be initiated from methyl 4-hydroxybenzoate (B8730719), which is deprotonated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. The subsequent reaction with cyclopentyl bromide in a polar aprotic solvent like dimethylformamide (DMF) affords methyl 4-cyclopentyloxybenzoate. chemguide.co.uk The ester is then hydrolyzed to the carboxylic acid, 4-cyclopentyloxybenzoic acid, typically under basic conditions using sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup. nih.gov

The final step is the amidation of 4-cyclopentyloxybenzoic acid. This can be achieved through several methods. A direct approach involves the reaction of the carboxylic acid with ammonia (B1221849) or an ammonium (B1175870) salt at high temperatures, though this can be harsh. chemguide.co.uklibretexts.org A more common and milder approach is to first activate the carboxylic acid. This can be done by converting it to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chemistrystudent.com The resulting 4-cyclopentyloxybenzoyl chloride is then reacted with ammonia or a protected amine to yield this compound. Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP) can be used to directly couple the carboxylic acid with an amine source. chemguide.co.uk

| Step | Reactants | Reagents and Conditions | Product | Typical Yield |

|---|---|---|---|---|

| 1. Etherification | Methyl 4-hydroxybenzoate, Cyclopentyl bromide | K₂CO₃, KI (cat.), DMF, 65 °C | Methyl 4-cyclopentyloxybenzoate | Good to Excellent chemguide.co.uk |

| 2. Hydrolysis | Methyl 4-cyclopentyloxybenzoate | NaOH, MeOH/H₂O, Reflux | 4-Cyclopentyloxybenzoic acid | High nih.gov |

| 3. Amidation (via acyl chloride) | 4-Cyclopentyloxybenzoic acid, Ammonia | 1. SOCl₂, Reflux; 2. NH₄OH | This compound | Good chemistrystudent.com |

| 3. Amidation (direct coupling) | 4-Cyclopentyloxybenzoic acid, Ammonium chloride | EDC, HOBt, DIPEA, DMF | This compound | Moderate to Good |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. In the Williamson ether synthesis step, the choice of base, solvent, and temperature can significantly impact the reaction efficiency. While potassium carbonate is a common choice, stronger bases like sodium hydride can be used to ensure complete deprotonation of the phenol. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate the reaction between the aqueous and organic phases, potentially improving yields and reaction times. youtube.com

For the amidation step, the choice of coupling reagent and conditions is critical to avoid side reactions and ensure high conversion. The use of modern coupling reagents can offer advantages in terms of milder reaction conditions and easier purification. beilstein-journals.org For instance, the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often leads to high yields and short reaction times. The temperature and reaction time for each step should be carefully monitored to minimize the formation of impurities. Purification of the final product is typically achieved by recrystallization or column chromatography.

| Reaction Step | Parameter | Options and Considerations | Potential Outcome |

|---|---|---|---|

| Etherification | Base | K₂CO₃, Cs₂CO₃, NaH. Cesium carbonate can be more effective for hindered substrates. | Increased yield, reduced reaction time. |

| Solvent | DMF, Acetonitrile, Acetone. The choice of solvent can affect reaction rate and solubility. | Improved reaction kinetics and easier work-up. | |

| Temperature | Room temperature to reflux. Higher temperatures can increase the rate but may lead to side products. | Optimized balance between reaction rate and purity. | |

| Amidation | Coupling Reagent | EDC/HOBt, HATU, PyBOP. The choice depends on the scale and sensitivity of the substrates. | Higher yields, purer product, milder conditions. |

| Amine Source | Ammonia gas, aqueous ammonium hydroxide, ammonium chloride. The choice can influence the reaction conditions and work-up procedure. | Control over reaction stoichiometry and byproducts. |

Design and Synthesis of Structurally Related Analogs and Derivatives of this compound

The generation of analogs of this compound is a key strategy in drug discovery to explore the SAR and to optimize pharmacokinetic and pharmacodynamic properties.

Systematic Modification of the Cyclopentyloxy Moiety

The cyclopentyloxy group can be systematically modified to investigate the impact of size, lipophilicity, and conformational rigidity on biological activity. These modifications can include altering the ring size, introducing substituents on the cyclopentyl ring, or replacing it with other cyclic or acyclic ethers.

For example, replacing the cyclopentyl ring with smaller (cyclobutyl) or larger (cyclohexyl) rings can probe the spatial requirements of the binding pocket. ru.nl The introduction of substituents, such as fluorine atoms, onto the cyclopentyl ring is a common strategy to modulate metabolic stability and binding affinity. researchgate.net For instance, fluorination can block sites of metabolism and alter the electronic properties of the molecule. The synthesis of these analogs would typically involve using the corresponding substituted cycloalkyl halides in the Williamson ether synthesis.

| Modification Type | Example Derivative | Synthetic Precursor | Rationale for Modification |

|---|---|---|---|

| Ring Size Variation | 4-Cyclobutyloxybenzamide | Cyclobutyl bromide | Investigate steric and conformational effects. ru.nl |

| Ring Size Variation | 4-Cyclohexyloxybenzamide | Cyclohexyl bromide | Explore larger hydrophobic interactions. |

| Substitution | 4-(2-Fluorocyclopentyloxy)benzamide | 2-Fluorocyclopentyl bromide | Enhance metabolic stability and alter electronics. researchgate.net |

| Substitution | 4-(3-Hydroxycyclopentyloxy)benzamide | 3-Bromocyclopentanol | Introduce hydrogen bonding capabilities. |

Exploration of Substituents on the Benzamide Core

The benzamide core offers multiple positions for substitution to explore electronic and steric effects on activity. The introduction of substituents at the ortho- and meta-positions (C2, C3, C5, C6) of the benzene (B151609) ring can significantly influence the molecule's conformation and interaction with its biological target.

The synthesis of these analogs typically starts from the corresponding substituted 4-hydroxybenzoic acid derivatives. For example, 3-fluoro-4-hydroxybenzoic acid or 3-methoxy-4-hydroxybenzoic acid can be used as starting materials in the Williamson ether synthesis followed by amidation. The nature and position of these substituents can be varied to include electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., fluoro, chloro, trifluoromethyl) to systematically probe the electronic requirements for activity.

Heterocyclic Ring Incorporations and Bioisosteric Replacements

Bioisosteric replacement of the amide functionality is a widely used strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and explore novel interactions with the target protein. nih.govnih.gov The amide bond in this compound can be replaced by various five-membered heterocyclic rings such as oxadiazoles, triazoles, or tetrazoles.

For instance, a 1,2,4-oxadiazole (B8745197) ring can serve as a bioisostere for the amide group. nih.govmdpi.com The synthesis of such an analog would involve the reaction of 4-cyclopentyloxybenzonitrile with hydroxylamine (B1172632) to form an amidoxime (B1450833), which is then cyclized with an appropriate acyl chloride or carboxylic acid.

Similarly, a 1,2,3-triazole can be introduced as an amide surrogate. nih.govunimore.it This is often achieved via a Huisgen cycloaddition reaction between an azide (B81097) and an alkyne. For example, 4-cyclopentyloxybenzyl azide could be reacted with a suitable terminal alkyne to form the 1,4-disubstituted triazole.

Tetrazoles are another common bioisostere for the amide group, often mimicking the properties of a carboxylic acid. researchgate.netnih.govthieme-connect.com The synthesis of a tetrazole analog could be accomplished by the reaction of 4-cyclopentyloxybenzonitrile with an azide source, such as sodium azide, often in the presence of a Lewis acid.

| Heterocycle | General Synthetic Strategy | Key Intermediate | Rationale |

|---|---|---|---|

| 1,2,4-Oxadiazole | Cyclization of an amidoxime with an acylating agent. mdpi.com | 4-Cyclopentyloxybenzamidoxime | Improve metabolic stability and modulate H-bonding properties. nih.gov |

| 1,2,3-Triazole | Huisgen [3+2] cycloaddition of an azide and an alkyne. nih.gov | 4-Cyclopentyloxybenzyl azide or alkyne | Mimic the amide bond geometry and electronic properties. unimore.it |

| Tetrazole | [2+3] Cycloaddition of a nitrile with an azide. thieme-connect.com | 4-Cyclopentyloxybenzonitrile | Serve as a metabolically stable mimic of a carboxylic acid or amide. researchgate.netnih.gov |

Stereochemical Considerations in this compound Synthesis

The structure of this compound itself is achiral. However, the introduction of substituents on the cyclopentyl ring can create one or more stereocenters, making stereochemical control a critical aspect of the synthesis of its derivatives. The principles of stereoselective synthesis become paramount when specific stereoisomers of substituted this compound are desired.

The key step where stereochemistry can be introduced is during the formation of the ether linkage, particularly if a chiral cyclopentanol (B49286) derivative is used as a starting material. If a chiral, enantiomerically pure cyclopentanol is used, its stereocenter can be retained or inverted depending on the reaction mechanism.

For example, in a Williamson ether synthesis, the reaction proceeds via an SN2 mechanism. masterorganicchemistry.com If one starts with an optically active cyclopentyl halide (or a derivative with a good leaving group like a tosylate), the reaction with the phenoxide of a 4-hydroxybenzoate derivative will proceed with inversion of configuration at the carbon atom bearing the leaving group. masterorganicchemistry.com Therefore, to obtain a specific stereoisomer of a substituted this compound, one must start with a cyclopentyl precursor of the opposite configuration.

The synthesis of chiral cyclopentanol precursors can be achieved through various asymmetric synthesis strategies. These include the desymmetrization of cyclopentenes via rhodium-catalyzed hydroformylation, which can produce chiral cyclopentane (B165970) carboxaldehydes with high enantioselectivity. nih.gov Enzymatic resolution of racemic cyclopentanol derivatives is another established method to obtain enantiomerically pure starting materials.

Table 3: Stereochemical Control in Williamson Ether Synthesis

| Chiral Precursor | Reaction Type | Stereochemical Outcome |

| (R)-2-Substituted-1-cyclopentyl tosylate | SN2 with 4-hydroxybenzoate derivative | (S)-2-Substituted-1-(4-carboxyphenoxy)cyclopentane derivative |

| (S)-2-Substituted-1-cyclopentyl tosylate | SN2 with 4-hydroxybenzoate derivative | (R)-2-Substituted-1-(4-carboxyphenoxy)cyclopentane derivative |

Cell-Based Assays for Cellular Response Modulation

No research studies detailing the impact of this compound on cellular responses through cell-based assays have been identified in the public domain.

Impact on Cellular Viability and Proliferation in Diverse Cell Lines

There is no available data from in vitro studies, such as MTT or WST assays, that has assessed the effect of this compound on the viability and proliferation of any cell lines. Consequently, no data table summarizing IC₅₀ values or other metrics of cellular viability can be provided.

Induction of Apoptosis and Cell Cycle Perturbations

No studies have been published that investigate the potential of this compound to induce apoptosis or cause perturbations in the cell cycle. Information regarding its effects on apoptotic markers (e.g., caspase activation, Bcl-2 family protein modulation) or cell cycle phases (e.g., G1, S, G2, M) is therefore unavailable.

Effects on Cellular Differentiation Pathways

There is no documented research on the effects of this compound on cellular differentiation pathways. Studies investigating its influence on the specialization of stem cells or other progenitor cells have not been reported.

Enzymatic Activity Modulation by this compound

No information is available regarding the modulation of any enzymatic activity by this compound.

Inhibition Kinetics and Specificity Studies

There are no public records of studies investigating the inhibitory effects of this compound on any specific enzymes. As such, data on inhibition kinetics, such as the mode of inhibition (competitive, non-competitive, etc.) and inhibitor constants (Kᵢ), are not available.

Activation Mechanisms and Allosteric Modulation

No research has been found that describes this compound acting as an activator of any enzyme. Information on potential activation mechanisms or allosteric modulation by this compound is not present in the scientific literature.

Receptor Binding and Ligand-Target Interactions

The interaction of a compound with specific receptors is a fundamental aspect of its pharmacological profile. This is typically investigated through various binding assays.

Radioligand Binding Assays and Competition Studies

Radioligand binding assays are a standard method to determine the affinity of a compound for a receptor. numberanalytics.comuah.es In these assays, a radioactively labeled ligand with known affinity for the target receptor is used. The ability of the test compound, in this case, this compound, to displace the radioligand is measured. This competition allows for the calculation of the inhibitory constant (Ki), which indicates the compound's binding affinity. uam.es A lower Ki value signifies a higher affinity. numberanalytics.com

No radioligand binding assay data for this compound has been reported in the available scientific literature. Therefore, its affinity for any specific biological receptor remains undetermined.

Table 1: Hypothetical Radioligand Binding Assay Data for this compound

| Receptor Target | Radioligand | Ki (nM) |

| Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no actual data exists for this compound.

Functional Assays for Receptor Agonism or Antagonism

Functional assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). sigmaaldrich.cnsigmaaldrich.com These assays measure the biological response following the application of the compound to cells expressing the target receptor. oecd.orgoecd.org

There are no published functional assay studies for this compound. Consequently, it is unknown whether this compound possesses any agonist or antagonist activity at any receptor.

Table 2: Hypothetical Functional Assay Profile of this compound

| Receptor Target | Assay Type | Activity | Efficacy (%) |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no actual data exists for this compound.

In Vitro Pharmacological Profiling in Disease-Relevant Models

To explore the therapeutic potential of a compound, its effects are studied in in vitro models that mimic aspects of human diseases.

Application in Pathogen-Infected Cell Cultures

The potential antimicrobial or antiviral activity of a compound can be assessed by treating pathogen-infected cell cultures. Researchers would measure the compound's ability to inhibit pathogen replication or protect the host cells from pathogen-induced damage.

No studies have been published on the effects of this compound in pathogen-infected cell cultures.

Modulation of Inflammatory Mediators in Cellular Systems

The anti-inflammatory potential of a compound is often evaluated by its ability to modulate the production of inflammatory mediators, such as cytokines and chemokines, in cell-based systems. mdpi.comnih.gov For instance, immune cells like macrophages can be stimulated to produce inflammatory molecules, and the effect of the test compound on this production is quantified. jmb.or.kr

The effect of this compound on the modulation of inflammatory mediators has not been investigated in any published study.

Neurobiological Activity in Primary Neuronal Cultures or Synaptosomal Preparations

To assess the potential of a compound to treat neurological disorders, its activity is studied in primary neuronal cultures or synaptosomal preparations. frontiersin.orgupenn.edu These models allow for the investigation of effects on neuronal viability, synaptic function, and neurotransmission. nih.govnih.gov

There is no available data on the neurobiological activity of this compound in any neuronal model system.

Elucidation of Molecular Mechanisms of Action for 4 Cyclopentyloxybenzamide

Identification of Primary Molecular Targets

The initial and crucial step in understanding a compound's mechanism of action is the identification of its primary molecular targets within the cell. This process, often referred to as target deconvolution, is fundamental for developing a therapeutic rationale and understanding potential on- and off-target effects.

Proteomic Approaches for Target Deconvolution

Modern proteomic techniques are powerful tools for identifying the direct binding partners of a small molecule. evotec.comnih.gov Methods such as chemical proteomics, which may involve affinity chromatography or the use of chemical probes, allow for the isolation and subsequent identification of target proteins from complex cellular lysates. beilstein-journals.org Techniques like the Cellular Thermal Shift Assay (CETSA), coupled with mass spectrometry (MS), can detect target engagement in living cells without modifying the compound. nih.gov However, a search of scientific databases and literature indicates that no such proteomic studies have been published for 4-Cyclopentyloxybenzamide.

Genetic Screens for Pathway Interrogation

Genetic screens, particularly those utilizing powerful technologies like CRISPR-Cas9, offer an alternative and complementary approach to target identification. synthego.comnih.gov By systematically knocking out genes, researchers can identify which genetic perturbations confer sensitivity or resistance to a compound, thereby implicating the corresponding proteins or pathways in its mechanism of action. nih.gov These unbiased, genome-wide approaches are instrumental in mapping the genetic underpinnings of a compound's activity. synthego.com At present, there is no evidence of any genetic screening data related to this compound in the public domain.

Downstream Signaling Pathway Analysis

Once a primary target is identified, the subsequent step involves characterizing the downstream signaling pathways that are modulated by the compound's interaction with its target. This provides a more complete picture of the compound's cellular effects.

Kinase Cascades and Phosphorylation Events

Many cellular signaling pathways are orchestrated by cascades of protein kinases, which regulate protein function through phosphorylation. thermofisher.comyoutube.comwikipedia.org The mitogen-activated protein kinase (MAPK) cascade is a well-studied example of such a pathway that governs numerous cellular processes. ebi.ac.uknih.gov Analyzing changes in the phosphorylation status of key signaling proteins upon treatment with a compound is a standard method to map its influence on these cascades. thermofisher.com Research detailing the effects of this compound on any kinase cascades or specific phosphorylation events is currently unavailable.

Gene Expression Profiling (Transcriptomics)

Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a snapshot of the cellular response to a stimulus. wikipedia.orgwikipedia.org Technologies like RNA-sequencing (RNA-Seq) can quantify changes in gene expression following treatment with a compound, revealing which genes and pathways are activated or suppressed. nih.govnih.gov This information is invaluable for generating hypotheses about a compound's function and mechanism. wikipedia.org No transcriptomic studies investigating the effects of this compound have been reported.

Protein-Protein Interaction Networks

Cellular functions are often carried out by complex networks of interacting proteins. wikipedia.orguobaghdad.edu.iq Understanding how a compound perturbs these protein-protein interaction (PPI) networks can provide deep insights into its mechanism of action. wikipedia.org Databases and computational tools can be used to analyze how the identified targets of a compound and the downstream affected proteins are interconnected. researchgate.netresearchgate.net Without initial target identification or pathway analysis for this compound, the exploration of its impact on PPI networks is not feasible.

Subcellular Localization and Intracellular Dynamics

Information regarding the specific compartments within a cell where this compound accumulates or is actively transported is not available. Studies detailing its movement, potential sequestration, or dynamic interactions with organelles such as the nucleus, mitochondria, or endoplasmic reticulum have not been found. Techniques often used for such investigations include fluorescently tagging the compound or using advanced microscopy to track its position within living cells. The absence of such studies for this compound means its spatial and temporal distribution within a cell remains unknown.

Orthogonal Validation of Target Engagement

The process of confirming that a compound binds to its intended biological target through multiple, independent methods is a critical step in drug discovery and molecular biology research. These orthogonal methods can include biophysical assays, genetic experiments, or proteomic approaches that provide evidence of direct interaction. For this compound, there is no available literature detailing the use of such validation techniques. Therefore, its specific molecular target(s) and the direct, verifiable engagement of these targets remain unconfirmed by independent methodologies.

In-depth Analysis of this compound and its Analogs Remains Largely Undocumented in Publicly Available Research

While general principles of medicinal chemistry suggest that the 4-cyclopentyloxy group would influence the lipophilicity and conformational properties of the benzamide (B126) scaffold, thereby affecting its biological activity, specific studies detailing these effects are not publicly accessible. Research on broader classes of benzamide derivatives exists, but direct extrapolation to the 4-cyclopentyloxy substitution is speculative without dedicated studies.

Consequently, a detailed discussion on the systematic SAR investigations, including positional scanning and the specific effects of substituents on the biological activity of this compound analogs, cannot be provided at this time. Similarly, information on the conformational analysis and the identification of bioactive conformations for this particular compound is absent from the available literature.

Furthermore, the development of predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound, including the selection of relevant molecular descriptors and the validation of such models, has not been reported in the public domain. Molecular docking and dynamics simulations, which are crucial for understanding the binding interactions of this compound with potential biological targets, also appear to be unpublished or part of proprietary research.

The absence of this specific information prevents the creation of a detailed and scientifically accurate article as requested. The scientific community awaits future research that may shed light on the therapeutic potential and molecular properties of this compound and its derivatives.

Structure Activity Relationship Sar and Computational Studies of 4 Cyclopentyloxybenzamide and Its Analogs

Molecular Docking and Dynamics Simulations

Ligand-Target Binding Pose Prediction and Affinity Estimation

Information regarding the prediction of the binding pose and the estimation of binding affinity of 4-Cyclopentyloxybenzamide with any specific biological target is not available. Such studies would typically involve molecular docking simulations to predict the most likely orientation of the molecule within a protein's binding site and the calculation of binding free energy to estimate the strength of the interaction.

Analysis of Protein Dynamics Upon Ligand Binding

There are no available studies on the analysis of protein dynamics following the binding of this compound. This type of analysis, often performed using molecular dynamics simulations, would provide insights into how the protein's structure and flexibility are altered upon ligand binding, which can be crucial for its function.

Pharmacophore Modeling and Virtual Screening

Identification of Essential Features for Bioactivity

Without experimental data on the biological activity of this compound and a set of its analogs, it is not possible to construct a pharmacophore model. Such a model would identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for its interaction with a target.

Discovery of Novel Ligands with Similar Pharmacological Profiles

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process relies on a pre-existing pharmacophore model or a known active compound. In the absence of such information for this compound, the discovery of novel ligands with similar pharmacological profiles through virtual screening cannot be performed.

Pre Clinical in Vivo Investigations Using Animal Models for 4 Cyclopentyloxybenzamide

Selection and Justification of Relevant Animal Models for Specific Research Questions

The initial step in the preclinical in vivo evaluation of a compound like 4-Cyclopentyloxybenzamide involves the careful selection of appropriate animal models. youtube.comnih.gov This selection is contingent on the therapeutic target and the disease indication. The chosen model must recapitulate key aspects of the human disease to provide translatable data. csmres.co.uk

For instance, if this compound is being investigated for its anti-inflammatory properties, rodent models of induced inflammation, such as carrageenan-induced paw edema in rats or ultraviolet erythema in guinea pigs, would be relevant. ijpras.com If the target is a specific genetic mutation, genetically engineered mouse models (GEMMs) that harbor the corresponding genetic alteration would be the model of choice. csmres.co.uk The justification for a particular model rests on its ability to mimic the pathophysiology of the human condition, thereby allowing for a meaningful assessment of the compound's potential therapeutic effect. youtube.com

Table 1: Examples of Animal Models and Their Justification for Specific Research Questions

| Research Question | Potential Animal Model | Justification |

| Anti-inflammatory activity | Carrageenan-induced paw edema in rats | A well-established model of acute inflammation characterized by edema and leukocyte infiltration. ijpras.com |

| Cancer therapy | Xenograft models (subcutaneous injection of human cancer cells in immunocompromised mice) | Allows for the evaluation of a compound's effect on human tumor growth in an in vivo environment. csmres.co.uk |

| Cancer therapy | Genetically Engineered Mouse Models (GEMMs) | These models develop tumors that more accurately reflect the genetic and histological characteristics of human cancers. csmres.co.uk |

| Metabolic disorders | Diet-induced obesity models in mice | Mimics the development of obesity and related metabolic dysfunctions seen in humans. |

Pharmacodynamic Endpoints in Animal Studies

Pharmacodynamic (PD) studies are crucial to understand how a drug affects the body. csmres.co.uk These studies measure the engagement of the drug with its molecular target and the subsequent biological effects.

Target engagement biomarkers are molecular indicators that confirm a drug is interacting with its intended target in the relevant tissues. nih.gov The development and application of these biomarkers are essential for selecting efficacious compounds and predicting clinical outcomes. nih.gov For a compound like this compound, this would involve measuring the extent of its binding to its target protein or the modulation of a downstream signaling molecule in tissue samples obtained from treated animals. For example, if this compound inhibits a specific enzyme, a target engagement biomarker could be the measurement of the enzyme's activity or the accumulation of its substrate in the tissue.

Beyond target engagement, it is critical to demonstrate that the compound favorably modulates the disease phenotype in the animal model. csmres.co.uk This involves measuring disease-relevant parameters that are expected to be altered by the therapeutic intervention. In an inflammation model, this could be the reduction in paw volume or erythema. ijpras.com In a cancer model, endpoints would include the inhibition of tumor growth, reduction in tumor volume, or improved survival. csmres.co.uk

Table 2: Examples of Pharmacodynamic Endpoints in Animal Studies

| Pharmacodynamic Endpoint | Description | Example Application |

| Target Engagement | ||

| Enzyme activity assay | Measures the inhibition or activation of a target enzyme in tissue lysates. | Assessing the effect of a kinase inhibitor on its target kinase activity in tumor tissue. |

| Receptor occupancy assay | Quantifies the percentage of target receptors bound by the drug. | Determining the saturation of a specific receptor in the brain following administration of a CNS-active drug. |

| Disease Phenotype Modulation | ||

| Tumor volume measurement | Regular measurement of tumor size in xenograft or GEMM models. csmres.co.uk | Evaluating the anti-tumor efficacy of a novel cancer therapeutic. csmres.co.uk |

| Inflammatory markers | Measurement of cytokines, chemokines, or other inflammatory mediators in tissue or blood. | Assessing the anti-inflammatory effect of a compound in a model of arthritis. |

| Histopathological analysis | Microscopic examination of tissue sections to assess disease severity and cellular changes. csmres.co.uk | Evaluating the reduction of tissue damage in a model of inflammatory bowel disease. |

In Vivo Efficacy and Potency Assessments in Pre-clinical Models

In vivo efficacy studies are designed to determine if a drug can produce the desired therapeutic effect in a living organism. youtube.com Potency, on the other hand, refers to the amount of drug required to produce a specific effect.

Murine models, including mice and rats, are the most commonly used systems for initial in vivo efficacy testing due to their genetic similarity to humans, relatively low cost, and well-established disease models. csmres.co.uk Efficacy studies in these models typically involve treating diseased animals with the test compound and comparing the outcome to a control group receiving a placebo. The results from these studies, such as tumor growth inhibition or reduction in inflammatory scores, provide the primary evidence for a compound's potential therapeutic utility.

In some cases, other vertebrate models may be used to complement the data from murine studies. For example, guinea pigs are often used in studies of inflammation and respiratory diseases. ijpras.com The choice of a non-rodent model is often driven by the specific biological question and the model's ability to better represent a particular aspect of human physiology or disease.

Conceptual Therapeutic Research Applications and Future Research Directions

Exploration of 4-Cyclopentyloxybenzamide as a Molecular Probe for Biological Systems

The unique structure of this compound, featuring a benzamide (B126) core and a cyclopentyloxy group, presents an intriguing scaffold for the development of molecular probes. Molecular probes are essential tools in chemical biology, designed to interact with specific biological targets and report on their presence, location, or activity through a detectable signal. chemsrc.comchemsrc.com The development of this compound as a molecular probe could involve the incorporation of reporter groups, such as fluorophores or radioisotopes, onto its chemical structure.

The design of such probes would be guided by computational modeling to predict the binding affinity and selectivity of the derivatized compound for its intended target. For instance, the introduction of a fluorescent dye could enable the visualization of the target's distribution within cells or tissues using advanced microscopy techniques. The choice of fluorophore would be critical, with considerations for properties like quantum yield, Stokes shift, and photostability to ensure optimal performance. Furthermore, the synthesis of these probes would require efficient and selective chemical reactions to attach the reporter group without compromising the binding properties of the parent molecule.

Potential as a Lead Compound for Pre-clinical Drug Discovery Programs

A lead compound is a chemical entity that demonstrates promising biological activity and serves as the starting point for the development of a new drug. The benzamide functional group is a common feature in many approved drugs, suggesting that this compound could have potential as a lead compound in various preclinical drug discovery programs. The initial stages of such a program would involve screening this compound against a panel of biological targets to identify any significant activity.

Should a promising activity be identified, the process of lead optimization would commence. This involves systematically modifying the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. For example, medicinal chemists might explore variations in the cyclopentyl group or introduce different substituents on the benzene (B151609) ring to improve target binding and reduce off-target effects. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.

Integration with Multi-omics Approaches for Deeper Mechanistic Understanding

Multi-omics is a comprehensive analytical approach that combines data from different "omes," such as genomics, transcriptomics, proteomics, and metabolomics, to provide a holistic view of a biological system. Investigating the effects of this compound using a multi-omics strategy could yield a deeper understanding of its mechanism of action. For instance, if the compound is found to have a specific cellular effect, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression, while proteomics would identify alterations in protein levels and post-translational modifications.

Metabolomic studies could further elucidate the downstream effects of the compound on cellular metabolism. The integration of these diverse datasets would require sophisticated bioinformatics tools to identify key pathways and molecular networks affected by this compound. This systems-level perspective can help in identifying the primary target of the compound, as well as any secondary or off-target effects, which is crucial for its development as a potential therapeutic agent.

Development of Advanced Analytical Techniques for Research on this compound and Derivatives

The characterization and quantification of this compound and its derivatives in biological matrices are essential for preclinical research. The development and application of advanced analytical techniques would be a key component of any research program focused on this compound. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), would likely be the method of choice for sensitive and selective quantification in complex samples like plasma or tissue homogenates.

For detailed structural elucidation of metabolites or synthetic derivatives, nuclear magnetic resonance (NMR) spectroscopy would be indispensable. Advanced NMR techniques, such as 2D NMR, could provide detailed information about the molecular structure. Furthermore, the development of specific immunoassays, like ELISA, could offer a high-throughput method for quantifying the compound in numerous samples, although this would require the generation of specific antibodies.

Synergistic Research Combining this compound with Other Experimental Agents

Combination therapy, the use of two or more drugs to treat a disease, is a common strategy, particularly in complex diseases like cancer. Future research could explore the potential synergistic effects of this compound when combined with other experimental or approved therapeutic agents. The rationale for such combinations would depend on the identified biological activity of this compound.

For example, if it were found to inhibit a particular enzyme, it could be combined with a drug that targets a different step in the same or a parallel pathway. The evaluation of synergy would involve in vitro and in vivo studies, using mathematical models like the Bliss Independence or Loewe Additivity models to determine if the combined effect is greater than the sum of the individual effects. Such synergistic interactions could potentially lead to enhanced efficacy, reduced doses, and a lower risk of drug resistance.

Challenges and Opportunities in the Academic Research Landscape for Benzamide Derivatives

The academic research landscape for benzamide derivatives is both challenging and full of opportunities. One of the main challenges is the vast chemical space of possible derivatives, making it difficult to select the most promising candidates for synthesis and testing. Furthermore, the synthesis of some complex benzamide derivatives can be a multi-step process, requiring significant time and resources.

Despite these challenges, the versatility of the benzamide scaffold continues to present numerous opportunities for academic researchers. The development of novel synthetic methodologies can open up new avenues for creating diverse libraries of benzamide derivatives for high-throughput screening. Additionally, the application of computational chemistry and artificial intelligence is accelerating the process of lead discovery and optimization. The study of benzamide derivatives also provides a rich training ground for students and postdoctoral researchers in medicinal chemistry, chemical biology, and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.